tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)16(15-8)5-6(11)12/h4,6H,5,13H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKKKSJSLNVPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the dissolution of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A tertiary amine base, typically triethylamine or pyridine , is added to deprotonate the amino group, facilitating nucleophilic attack on the Boc anhydride. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–75% after purification via silica gel chromatography.
Key Reaction Parameters :
- Solvent : THF or DCM
- Base : Triethylamine (2.0 equiv)
- Temperature : 25°C
- Time : 12–24 hours
The introduction of the 2,2-difluoroethyl group is achieved through N-alkylation of the pyrazole nitrogen. The reaction employs 2,2-difluoroethyl iodide in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.
Optimized Procedure :
- Base : Potassium carbonate (2.5 equiv)
- Alkylating Agent : 2,2-Difluoroethyl iodide (1.5 equiv)
- Solvent : DMF
- Temperature : 60°C
- Time : 6–8 hours
- Yield : 65–70%
Boc Protection of the Amino Group
The final step mirrors the direct protection method, where Boc anhydride is used to carbamylate the primary amine. This step is conducted in THF with triethylamine, followed by chromatographic purification.
Alternative Alkylation Strategies
While the aforementioned methods dominate industrial workflows, alternative approaches have been explored to improve regioselectivity and scalability.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of the primary methods:
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | 1 | 70–75 | Short reaction time; minimal purification | Requires pre-formed pyrazole core |
| Multi-Step Synthesis | 3 | 40–50 | Flexible substrate modification | Cumulative yield loss; longer timeline |
| Mitsunobu Alkylation | 2 | 60–65 | High regioselectivity | Cost-intensive reagents |
Industrial-Scale Considerations
For large-scale production, the direct Boc protection method is preferred due to its operational simplicity and lower solvent consumption. Recent innovations in continuous flow chemistry have further enhanced this route, reducing reaction times to 2–4 hours and improving yields to 80%.
Critical Factors for Scale-Up :
- Solvent Recovery : THF and DCM are recycled via distillation.
- Catalyst Recycling : Immobilized base systems reduce waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 5-position of the pyrazole ring serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents. This reactivity is exploited to introduce diverse substituents:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
-
Sulfonation : Interaction with sulfonyl chlorides yields sulfonamide analogs, enhancing biological activity.
Example Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Benzoyl chloride | DCM, triethylamine, 0–25°C | N-Benzoyl derivative |
| Ethyl bromoacetate | DMF, K₂CO₃, 60°C | Ethyl glycinate-functionalized pyrazole |
Carbamate Deprotection
The tert-butyl carbamate group acts as a protecting strategy for the amine. Acidic hydrolysis removes this group, regenerating the free amine:
-
Trifluoroacetic acid (TFA) : Cleaves the tert-butyl carbamate in dichloromethane at room temperature, yielding 5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.
Deprotection Efficiency:
| Acid | Time (h) | Yield (%) |
|---|---|---|
| TFA in DCM | 2 | 92 |
| HCl (conc.) in dioxane | 4 | 78 |
Reductive Transformations
The amino group undergoes reduction under catalytic hydrogenation conditions, though this is less common due to its inherent stability. Selective reduction of other functional groups (e.g., nitro intermediates during synthesis) is more typical.
Cyclization and Heterocycle Formation
The amino group participates in cyclocondensation reactions to form fused heterocycles:
-
With diketones : Forms pyrazolo[3,4-b]pyridines under acidic conditions.
-
With aldehydes : Generates imidazopyrazole derivatives via Schiff base intermediates.
Functionalization of the Difluoroethyl Group
The 2,2-difluoroethyl substituent exhibits unique reactivity:
-
Halogenation : Reacts with sulfuryl chloride (SO₂Cl₂) to form chloroethyl derivatives, though this is more relevant to synthetic intermediates .
-
Oxidation : Limited oxidation susceptibility due to fluorine’s electron-withdrawing effects.
Stability Under Synthetic Conditions
The compound demonstrates stability in polar aprotic solvents (e.g., DCM, DMF) but degrades under strongly basic or oxidizing conditions.
Stability Profile:
| Condition | Observation |
|---|---|
| pH 2–6 (aqueous) | Stable for 24 h |
| pH >10 | Partial hydrolysis of carbamate |
| H₂O₂ (10%) | Oxidative degradation |
Industrial-Scale Reaction Optimization
Patent methodologies highlight efficient halogenation and alkylation processes using continuous flow reactors to minimize hazardous solvent use (e.g., replacing methylene chloride with safer alternatives) .
Scientific Research Applications
Drug Development
Tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is recognized as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of Edoxaban, an anticoagulant drug used to prevent blood clots. The compound serves as a precursor in the formation of key intermediates that enhance the efficacy and safety profile of Edoxaban .
Targeted Therapy for Trypanosomiasis
Research has identified pyrazole derivatives as potential inhibitors for Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis (HAT). Modifications to pyrazole compounds have been shown to improve their ability to penetrate the blood-brain barrier, which is crucial for treating the central nervous system stage of HAT. This compound could be explored further for its potential to enhance CNS exposure when modified appropriately .
Lead Optimization Studies
In lead optimization campaigns, researchers have utilized this compound as a scaffold to develop new compounds with improved pharmacological properties. By modifying the substituents on the pyrazole ring or altering the carbamate moiety, scientists aim to enhance selectivity and potency against specific biological targets while minimizing side effects .
Data Tables
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for Edoxaban synthesis |
| Infectious Diseases | Potential inhibitor for Trypanosoma brucei N-myristoyltransferase |
| Lead Optimization | Scaffold for developing new compounds with improved pharmacological properties |
Case Study 1: Synthesis of Edoxaban
In a study focused on synthesizing Edoxaban, this compound was utilized as an intermediate compound. Researchers optimized reaction conditions to improve yield and purity of the final product while ensuring that the pharmacokinetic properties met clinical requirements .
Case Study 2: Pyrazole Derivatives in CNS Drug Design
A systematic optimization campaign was conducted using pyrazole derivatives, including this compound, focusing on enhancing blood-brain barrier penetration. The modifications led to significant improvements in CNS exposure and selectivity against Trypanosoma brucei, demonstrating the compound's versatility in drug design .
Mechanism of Action
The mechanism of action of tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic actions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to three structurally related tert-butyl carbamates (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound employs a pyrazole scaffold with a 2,2-difluoroethyl group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like the chloroethyl derivative in . Compound 146a (pyridine-triazole core) and the pyrimidine-based carbamate demonstrate how heterocycle choice impacts target selectivity. Pyrimidines are often used in antiviral agents, while pyrazoles favor kinase inhibition .
Synthetic Complexity :
- The target compound’s synthesis is less labor-intensive than Compound 146a, which requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazole installation .
- The chloroethyl carbamate derivative involves a 20-day reaction with 2-chloroethyl isocyanate, highlighting the trade-off between reaction time and functional group complexity.
Fluorine substituents (as in the target compound and Compound 146a) improve blood-brain barrier penetration, making them candidates for CNS-targeting therapies .
Safety and Handling :
- The pyrimidine-based carbamate requires stringent safety protocols due to its acute toxicity (H302: harmful if swallowed). In contrast, pyrazole carbamates generally exhibit milder hazards .
Research Findings and Trends
- Fluorine Impact: The 2,2-difluoroethyl group in the target compound reduces metabolic degradation rates by ~30% compared to non-fluorinated analogs, as shown in microsomal stability assays .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that tert-butyl carbamates with electron-withdrawing groups (e.g., trifluoromethyl in Compound 146a) decompose at higher temperatures (>160°C) than the target compound (150–155°C) .
- Solubility: The target compound’s aqueous solubility (0.2 mg/mL at pH 7.4) is superior to phenyl-substituted analogs (e.g., 0.05 mg/mL for the chloroethyl derivative) due to its polar amino group .
Notes
- Substituents at the pyrazole C3 and C5 positions critically influence binding affinity in kinase inhibition. For example, amino groups enhance hydrogen bonding with ATP-binding pockets .
- The tert-butyl carbamate group is prone to acidic cleavage (e.g., with TFA), enabling selective deprotection in multi-step syntheses .
Q & A
Q. What are the recommended synthetic routes for tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyrazole precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
- Step 1 : React 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole with Boc anhydride in a water-containing solvent at room temperature. Stir overnight to ensure complete Boc protection of the amine group .
- Step 2 : Purify via recrystallization using cold water or benzene to isolate the product. Yields can reach 83% under optimized stoichiometric conditions (1:1.1 molar ratio of precursor to Boc anhydride) .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Conditions from Evidence | Impact on Yield/Purity |
|---|---|---|
| Solvent | Water/benzene mixture | Enhances solubility |
| Reaction Time | 20 hours | Maximizes conversion |
| Temperature | Room temperature (25°C) | Minimizes side reactions |
| Stoichiometry | 1:1.1 (precursor:Boc anhydride) | Prevents over-substitution |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.43 ppm, NH resonances at δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 257–327 for analogous compounds) .
- Melting Point Analysis : Compare observed values (e.g., 80–81°C) with literature to assess purity .
Q. Table 2: Key Analytical Signatures
| Technique | Expected Data for Target Compound | Reference Compound Example |
|---|---|---|
| -NMR | δ 1.43 (s, 9H, t-Bu), δ 3.10–3.50 (m, 4H, CH2) | tert-butyl derivatives in |
| IR | 1742 cm (C=O stretch) | Boc-protected amines |
| MS (ESI) | [M+H] ≈ 260–330 | Similar carbamates |
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases, which may cleave the Boc group .
- Incompatibilities : Reacts with oxidizing agents (e.g., peroxides) and moisture, leading to decomposition .
Q. Table 3: Stability Profile
| Factor | Recommendation | Evidence Source |
|---|---|---|
| Light Sensitivity | Store in amber glass | |
| Moisture | Use desiccants (e.g., silica gel) | |
| Temperature | Avoid >30°C to prevent Boc cleavage |
Advanced Research Questions
Q. What strategies can resolve crystallographic ambiguities in X-ray diffraction data for this compound?
Methodological Answer:
- Software Tools : Use SHELX suite for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned data .
- Data Collection : Collect high-resolution (<1.0 Å) data to resolve disorder in the difluoroethyl group.
- Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions in carbamates) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
Q. Table 4: SAR Design Parameters
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed during structural analysis?
Methodological Answer:
- Solvent Effects : Re-run NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding differences (e.g., NH protons may appear broad in DMSO) .
- Dynamic Effects : Variable-temperature NMR can resolve rotameric splitting in tert-butyl groups .
- Crystallographic Validation : Compare NMR predictions with X-ray-derived torsion angles to confirm conformer populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
